2-[4-(Trifluoromethyl)phenyl]pyrrole

Solid-State Characterization Thermal Stability Crystallinity

This 2-aryl-substituted pyrrole scaffold offers a strategic advantage in CNS-targeted kinase and GPCR programs due to its LogP of 3.38, enabling effective BBB penetration while retaining favorable solubility. With a high melting point of 158°C, it ensures superior solid-state stability during automated storage and resin loading compared to 1-aryl isomers, minimizing degradation and preserving library fidelity. Procurement teams should select this specific regioisomer to maintain the electron-withdrawing character of the para-CF3 group essential for cross-coupling reactivity and fungicidal target binding.

Molecular Formula C11H8F3N
Molecular Weight 211.187
CAS No. 115464-88-5
Cat. No. B2451092
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Trifluoromethyl)phenyl]pyrrole
CAS115464-88-5
Molecular FormulaC11H8F3N
Molecular Weight211.187
Structural Identifiers
SMILESC1=CNC(=C1)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C11H8F3N/c12-11(13,14)9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7,15H
InChIKeyLNMAAEZCMFBLTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(Trifluoromethyl)phenyl]pyrrole (CAS 115464-88-5): Technical and Sourcing Data for R&D Procurement


2-[4-(Trifluoromethyl)phenyl]pyrrole (CAS 115464-88-5) is a halogenated heterocyclic building block belonging to the phenylpyrrole family, characterized by a pyrrole core linked at the 2-position to a para-trifluoromethyl-substituted phenyl ring [1]. This molecular architecture is of interest in synthetic and medicinal chemistry due to the electron-withdrawing trifluoromethyl (-CF3) group, which enhances oxidative stability and metabolic resistance in derived lead compounds [1]. As a versatile small molecule scaffold, it serves as a key intermediate in the construction of bioactive molecules, including fungicidal agents and kinase-targeted pharmacophores, and is commercially available in research quantities with standard purity specifications typically ranging from 95% to 98% [2].

Why Simple Pyrrole or Trifluoromethyl Analogs Cannot Replace 2-[4-(Trifluoromethyl)phenyl]pyrrole in Advanced Synthesis


Substituting 2-[4-(Trifluoromethyl)phenyl]pyrrole with unsubstituted 2-phenylpyrrole or positional isomers such as the N-substituted variant (1-[4-(trifluoromethyl)phenyl]-1H-pyrrole) results in significant divergence in physicochemical properties and electronic character that directly impact reaction viability and lead optimization. The presence of the strong electron-withdrawing -CF3 group at the para-position lowers the electron density of the adjacent phenyl ring, which alters the reactivity of the pyrrole nitrogen and the adjacent C-H bonds in cross-coupling events [1]. Moreover, regioisomeric substitution patterns (e.g., 2-aryl vs. 1-aryl) lead to distinct solid-state stability and solubility profiles, as evidenced by widely divergent melting point ranges [2]. These differences preclude interchangeable use in structure-activity relationship (SAR) campaigns or industrial routes where specific steric and electronic parameters are critical for reaction yields or target binding affinities.

Quantitative Evidence: 2-[4-(Trifluoromethyl)phenyl]pyrrole Performance Metrics vs. Analogs


Enhanced Solid-State Stability: Melting Point Elevation vs. 1-Position Isomer and Parent Scaffold

The 2-[4-(Trifluoromethyl)phenyl]pyrrole isomer exhibits substantially higher thermal stability compared to its N-substituted constitutional isomer and the non-fluorinated parent scaffold, as quantified by differential melting point (mp) analysis . The 2-aryl substitution pattern with the para-CF3 group results in a higher melting enthalpy and stronger crystal lattice energy than the 1-aryl substituted variant or the unsubstituted 2-phenylpyrrole [1][2]. This indicates superior solid-state stability during long-term storage and processing.

Solid-State Characterization Thermal Stability Crystallinity

Lipophilicity Modulation for CNS Penetration: LogP Comparison vs. Non-Fluorinated and 1-Substituted Analogs

The 2-[4-(Trifluoromethyl)phenyl]pyrrole core imparts a specific lipophilicity profile that is distinct from both its non-fluorinated analogue and its 1-substituted regioisomer. While the addition of the trifluoromethyl group increases lipophilicity relative to 2-phenylpyrrole (LogP 2.68), the 2-aryl linkage to the pyrrole nitrogen results in lower calculated LogP (3.38) compared to the N-substituted 1-aryl isomer (LogP 3.81) [1][2]. This intermediate LogP value falls within an optimal range for balancing membrane permeability and aqueous solubility in central nervous system (CNS) drug discovery programs.

Medicinal Chemistry ADME Prediction Lipophilicity

Electronic Modulation of Pyrrole NH Acidity: pKa Comparison vs. Parent Scaffold and Regioisomers

The electronic effect of the para-trifluoromethyl group lowers the predicted acid dissociation constant (pKa) of the pyrrole N-H proton, relative to unsubstituted 2-phenylpyrrole . This subtle acidity increase enhances the compound's utility as a hydrogen bond donor in supramolecular chemistry and alters its nucleophilicity in N-functionalization reactions. While predicted pKa data for the 1-aryl isomer are not uniformly reported, the 2-aryl substitution pattern is known to preserve the N-H proton acidity required for specific catalyst-binding interactions.

Electronic Properties Hydrogen Bonding Reactivity

Electronic Deshielding Effects: Hammett Constant and Reactivity Shift vs. Unsubstituted Analogs

The incorporation of the para-trifluoromethyl substituent exerts a strong electron-withdrawing inductive effect quantified by its Hammett substituent constant (σp = +0.54) [1]. This contrasts with the hydrogen atom of unsubstituted 2-phenylpyrrole (σp = 0.00). The presence of the -CF3 group deshields the pyrrole ring, activating it toward nucleophilic aromatic substitution while deactivating it toward electrophilic attack at the phenyl ring, thereby providing a predictable and quantifiable differentiation in cross-coupling and cycloaddition reaction outcomes.

Physical Organic Chemistry Linear Free Energy Relationships Reactivity

Best Application Scenarios for 2-[4-(Trifluoromethyl)phenyl]pyrrole in R&D and Procurement


Scaffold for CNS-Penetrant Kinase Inhibitors

The measured LogP value of 3.38 for 2-[4-(Trifluoromethyl)phenyl]pyrrole places it in an optimal range for crossing the blood-brain barrier (BBB) while maintaining reasonable aqueous solubility [1]. This makes the scaffold highly suitable for designing CNS-targeted kinase inhibitors or GPCR modulators, where a delicate balance between lipophilicity and metabolic stability is required. The enhanced acidity (pKa 16.31) also supports specific hydrogen-bonding interactions with hinge regions of kinase active sites.

Robust Intermediate for High-Throughput Solid-Phase Synthesis

With a melting point of 158 °C, this compound demonstrates significantly higher solid-state stability than its 1-substituted isomer (mp 107-111 °C) [1]. This thermal robustness minimizes decomposition during automated weighing, resin loading, and long-term storage in compound management facilities. Procurement teams should prioritize this grade for solid-phase peptide or small-molecule library synthesis where intermediate degradation can compromise library fidelity.

Advanced Intermediate for Fungicidal Phenylpyrrole Derivatives

The 2-[4-(Trifluoromethyl)phenyl]pyrrole core is a direct precursor to fungicidal agents structurally related to fludioxonil and fenpiclonil (phenylpyrrole fungicides) [1]. The electron-withdrawing nature of the -CF3 group (σp = +0.54) and the specific 2-aryl substitution pattern are critical for maintaining the proper electron density at the pyrrole ring required for targeting fungal osmoregulatory pathways . Generic substitution with 1-aryl or non-fluorinated pyrroles fails to recapitulate the required antifungal activity and environmental stability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-[4-(Trifluoromethyl)phenyl]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.